Boc-ypgflt(O-tbu)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

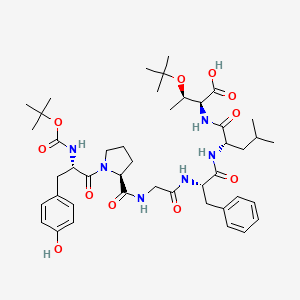

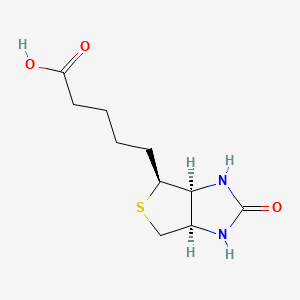

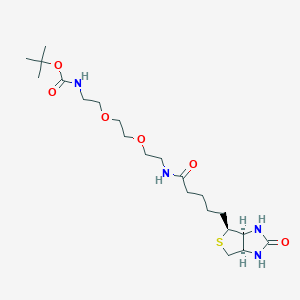

Boc-ypgflt(O-tbu) is a highly delta-receptor-selective opioid antagonist.

科学的研究の応用

Automated Solid-Phase Peptide Synthesis

One of the key applications of Boc-ypgflt(O-tbu) lies in the domain of peptide synthesis. Reid and Simpson (1992) highlighted the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis. This approach was found to be more efficient than the existing dicyclohexyl-carbodiimide (DCC)-mediated procedure, particularly in terms of coupling efficiencies and overall cycle times (Reid & Simpson, 1992).

Photocatalysis Enhancement

The application of Boc-ypgflt(O-tbu) extends to photocatalysis. In a study on (BiO)2CO3-based photocatalysts, Ni et al. (2016) explored the modification strategies for enhancing visible light-driven photocatalytic performance. This includes strategies such as nonmetal doping and the formation of oxygen vacancies, which are crucial for improving photocatalytic activities in various fields like healthcare and environmental applications (Ni et al., 2016).

Thin Film Nanostructures

Messerschmidt et al. (2009) investigated the preparation of thin nanostructured block copolymer films using partly tert-butoxycarbonyl (BOC)- and tert-butyl (TBU)-protected block copolymers. Their research focused on the impact of film preparation techniques and the solvent on film morphology, demonstrating the versatility of BOC-protected compounds in developing nanostructured materials for potential applications in biotechnology and materials science (Messerschmidt et al., 2009).

Creation of Oxygen Vacancies

Yu et al. (2018) reported the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) for enhancing photocatalytic redox performance. The introduction of oxygen vacancies played a triple-functional role, facilitating better charge carrier density, charge separation, and interfacial charge transfer. This advancement is significant for solar-energy-conversion applications and underscores the multifaceted utility of BOC in photocatalysis (Yu et al., 2018).

特性

CAS番号 |

179124-36-8 |

|---|---|

製品名 |

Boc-ypgflt(O-tbu) |

分子式 |

C44H64N6O11 |

分子量 |

853 g/mol |

IUPAC名 |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

InChI |

InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1 |

InChIキー |

MHVNVVCCPNGHGH-NYFFDOGYSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C |

SMILES |

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |

外観 |

Solid powder |

その他のCAS番号 |

179124-36-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

YPGFLX |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu) Boc-YPGFLT(O-tBu) tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)

![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)